1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one
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Overview
Description
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a thiazole ring fused with a dihydropyridinone moiety. The presence of a bromine atom at the 4-position of the thiazole ring imparts unique chemical properties to this compound. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .
Preparation Methods
The synthesis of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Bromination: The thiazole ring is then brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents like hydrogen peroxide and m-chloroperbenzoic acid. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and the thiazole ring play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound may also interfere with cellular pathways, such as signal transduction and gene expression, contributing to its biological effects .
Comparison with Similar Compounds
Similar compounds to 1-(4-Bromo-1,3-thiazol-2-yl)-1,2-dihydropyridin-2-one include:
1-(4-Bromo-1,3-thiazol-2-yl)-4-methylpiperazine: Known for its antimicrobial properties.
1-(4-Bromo-1,3-thiazol-2-yl)-3-methylpiperidine: Used in pharmaceutical research.
2-(4-Bromo-1,3-thiazol-2-yl)pyrazine: Investigated for its potential as a fluorescent probe in biological imaging.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
1-(4-bromo-1,3-thiazol-2-yl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2OS/c9-6-5-13-8(10-6)11-4-2-1-3-7(11)12/h1-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMJCGKMXJJIWPE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NC(=CS2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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